[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a furan ring, and a Schiff base (imine). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions. For example, pyrrole derivatives can be synthesized through Knorr reactions or via the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketones with hydrazine derivatives .Molecular Structure Analysis
The molecular formula of the compound is C22H16ClFN2O, and its molecular weight is 378.8266432 . The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom.Scientific Research Applications
Synthesis and Structural Characterization
- The compound's related derivatives have been synthesized and characterized structurally through methods like single crystal diffraction, revealing their planar molecular structure with some parts oriented perpendicularly to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Enantioselective Syntheses
- Enantioselective syntheses of similar compounds have been achieved, highlighting the compound's potential in producing stereochemically defined structures, which is crucial in the development of pharmaceuticals (Wu, Lee, & Beak, 1996).
Potential Anticonvulsant Agents
- Research has demonstrated the potential of certain Schiff bases, closely related to the compound, as anticonvulsant agents, indicating possible applications in neurological disorders (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists
- Derivatives of the compound have been identified as serotonin 5-HT1A receptor-biased agonists, suggesting applications in treating conditions like depression (Sniecikowska et al., 2019).
Cytotoxic Agents
- Some derivatives have exhibited significant cytotoxic activity against various cancer cell lines, underscoring the compound's potential use in cancer therapy (Ramazani et al., 2014).
Treatment of Alzheimer's Disease
- Analogous pyrrole derivatives have been studied as multitarget-directed ligands for Alzheimer's disease treatment, with inhibitory properties against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
X-ray Crystallography
- The crystal structure determination of similar compounds has been conducted, contributing to the understanding of their molecular structure and potential interactions as active pharmaceutical ingredients (Silva et al., 2012).
Anticancer Activity
- New complexes based on pyrrole Schiff bases have shown anticancer activity against various human cancerous cell lines, indicating the compound's relevance in oncological research (Mbugua et al., 2020).
Hapten and Antigen Synthesis
- Derivatives of the compound have been used in synthesizing haptens and antigens, suggesting its application in immunological studies and vaccine development (ShunZi & Xu, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-yl]methyl]-1-(3-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O/c23-19-8-6-17(7-9-19)21-13-18(22(27-21)26-10-1-2-11-26)15-25-14-16-4-3-5-20(24)12-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMLYSGDDWJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)CN=CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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